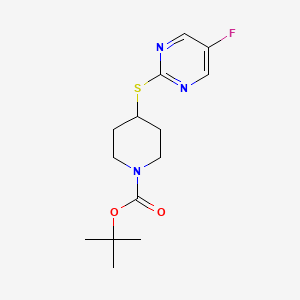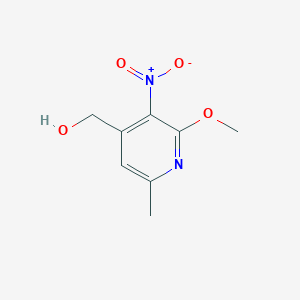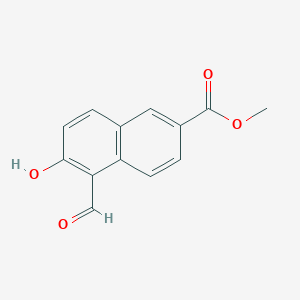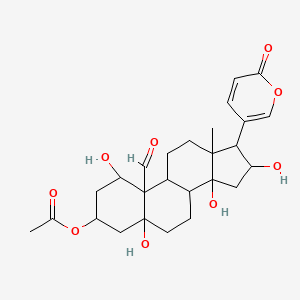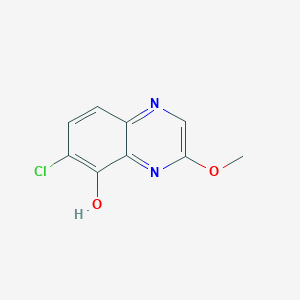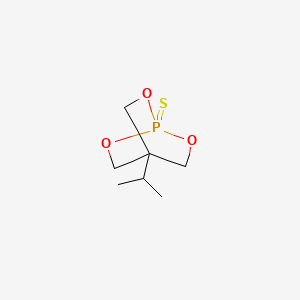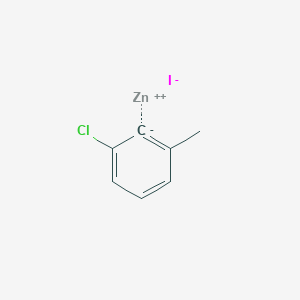![molecular formula C8H16N2 B13975085 6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
6-Ethyl-1,6-diazaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1,6-diazaspiro[3.4]octane is a chemical compound belonging to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 6-Ethyl-1,6-diazaspiro[3.4]octane typically involves the use of readily available starting materials and specific reaction conditions. One common method involves the reaction of ethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
6-Ethyl-1,6-diazaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
6-Ethyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antitubercular properties. In medicine, it is being explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways .
Mécanisme D'action
The mechanism of action of 6-Ethyl-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their metabolic processes. The compound may also interact with enzymes and receptors in the body, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to better understand its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
6-Ethyl-1,6-diazaspiro[3.4]octane can be compared with other similar compounds such as 2,6-diazaspiro[3.4]octane and 1-methyl-1,6-diazaspiro[3.4]octane. These compounds share a similar spirocyclic structure but differ in their substituents, which can influence their chemical and biological properties. For example, 2,6-diazaspiro[3.4]octane has been studied for its potential as a sigma-1 receptor antagonist, while 1-methyl-1,6-diazaspiro[3.4]octane has been explored for its use in various chemical syntheses .
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
7-ethyl-1,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-4-8(7-10)3-5-9-8/h9H,2-7H2,1H3 |
Clé InChI |
ZJEWWJNKPLUOAG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2(C1)CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


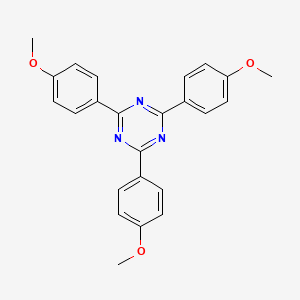
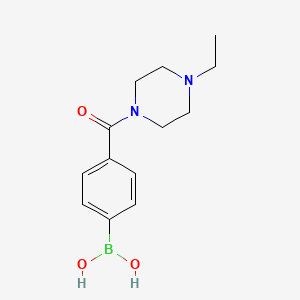
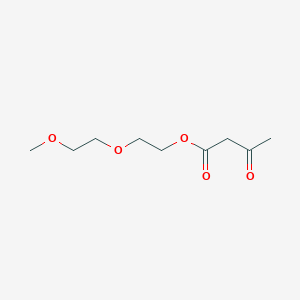
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
